molecular formula C10H13NO B6272013 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine CAS No. 31010-95-4

2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine

Cat. No.: B6272013
CAS No.: 31010-95-4
M. Wt: 163.22 g/mol
InChI Key: BXFUAGQOWRZDFC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1-benzofuran-6-amine is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of o-hydroxyacetophenones under basic conditions, followed by amination to introduce the amine group . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran amines.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1-benzofuran-6-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-6-amine is unique due to its amine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine involves the conversion of 2,2-dimethyl-2,3-dihydro-1-benzofuran to the corresponding amine via a series of reactions.", "Starting Materials": [ "2,2-dimethyl-2,3-dihydro-1-benzofuran", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Ammonium chloride", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "2,2-dimethyl-2,3-dihydro-1-benzofuran is reduced to 2,2-dimethyl-1-benzofuran using sodium borohydride in methanol.", "2,2-dimethyl-1-benzofuran is then reacted with hydrochloric acid and ammonium chloride to form 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxamide.", "The carboxamide is then reduced to the corresponding amine using sodium borohydride in methanol.", "The amine is then extracted using ethyl acetate and washed with water.", "The resulting product is 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-amine." ] }

CAS No.

31010-95-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-6-amine

InChI

InChI=1S/C10H13NO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6,11H2,1-2H3

InChI Key

BXFUAGQOWRZDFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C=C(C=C2)N)C

Purity

95

Origin of Product

United States

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